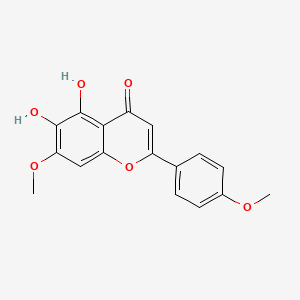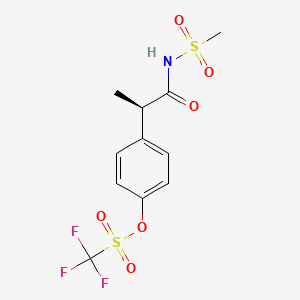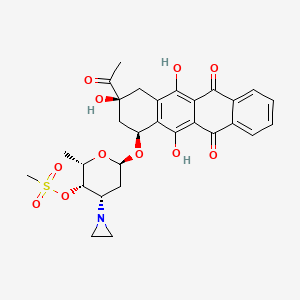
Idramanton
Übersicht
Beschreibung
Idramanton: , auch bekannt als 5-Hydroxy-2-adamantanon, ist eine biologisch aktive Verbindung, die erstmals am V. V. Zakusov-Wissenschaftsforschungsinstitut für Pharmakologie der Russischen Akademie der Medizinischen Wissenschaften synthetisiert und pharmakologisch untersucht wurde. Es ist ein Adamantan-Derivat mit immunstimulierenden Eigenschaften, wodurch es bei der Behandlung verschiedener Autoimmunerkrankungen wirksam ist .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: : this compound kann durch Oxidation von 5-Hydroxyadamantan unter Verwendung gängiger Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid synthetisiert werden . Die Reaktion findet typischerweise unter sauren Bedingungen statt und erfordert eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden: : Die industrielle Produktion von this compound umfasst großtechnische Oxidationsprozesse, bei denen ähnliche Reagenzien und Bedingungen wie bei der Laborsynthese verwendet werden. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und beinhaltet häufig kontinuierliche Durchflussreaktoren und automatisierte Steuerungssysteme, um eine konstante Qualität zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Idramantone is used as a precursor in the synthesis of various adamantane derivatives, which are valuable in materials science and organic synthesis .
Biology: : In biological research, idramantone is studied for its immunostimulatory properties and potential therapeutic applications in autoimmune diseases .
Medicine: : Idramantone has shown promise in the treatment of chronic bronchitis, bronchial asthma, aphthous stomatitis, and herpes . It also exhibits antiparkinsonism action, making it a candidate for neuroprotective therapies .
Industry: : Idramantone is used in the development of pharmaceuticals and as an intermediate in the production of other bioactive compounds .
Safety and Hazards
Wirkmechanismus
Target of Action
Idramantone, also known as 5-Hydroxyadamantan-2-one, is primarily an immunostimulant . It has been found to be particularly effective in the treatment of autoimmune diseases of the vascular system of the limbs, chronic bronchitis, bronchial asthma, aphthous stomatitis, herpes, and others . It also exhibits antiparkinsonism action .
Mode of Action
It is known that it interacts with the immune system to enhance its response, which is beneficial in the treatment of various diseases . The compound’s immunostimulatory properties suggest that it may interact with immune cells or molecules involved in immune responses.
Pharmacokinetics
The pharmacokinetics of Idramantone have been studied in patients with bronchial pathology . . This suggests that Idramantone may have a high rate of metabolism and excretion, which could impact its bioavailability.
Result of Action
The result of Idramantone’s action is an enhanced immune response, which can be beneficial in the treatment of various diseases . For example, it has been found to be effective in the treatment of autoimmune diseases of the vascular system of the limbs, chronic bronchitis, bronchial asthma, aphthous stomatitis, herpes, and others . It also exhibits antiparkinsonism action .
Biochemische Analyse
Biochemical Properties
Idramantone plays a significant role in biochemical reactions, particularly in the modulation of immune responses. It acts as an immune agonist, interacting with various enzymes and proteins involved in immune regulation . For instance, Idramantone has been shown to interact with T-helper cells and T-suppressor cells, enhancing their function and promoting immune responses . Additionally, Idramantone’s interaction with enzymes such as cytochrome P450cam (CYP101A1) facilitates its biocatalytic oxidation, further influencing its biochemical activity .
Cellular Effects
Idramantone exerts notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Idramantone enhances the production of cytokines, thereby boosting immune responses . In neuronal cells, it exhibits antiparkinsonism action by modulating neurotransmitter levels and protecting against neurodegeneration . Furthermore, Idramantone’s impact on gene expression includes the upregulation of genes involved in immune responses and neuroprotection .
Molecular Mechanism
The molecular mechanism of Idramantone involves its binding interactions with specific biomolecules. Idramantone binds to receptors on immune cells, triggering signaling cascades that lead to the activation of immune responses . It also interacts with enzymes such as cytochrome P450cam, facilitating its oxidation and subsequent biochemical activity . Additionally, Idramantone’s antiparkinsonism effects are mediated through its interaction with neurotransmitter receptors, leading to the modulation of neurotransmitter levels and protection against neurodegeneration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Idramantone have been observed to change over time. Idramantone exhibits stability under various storage conditions, with its activity remaining consistent over extended periods . Its degradation can occur under certain conditions, leading to a decrease in its biochemical activity . Long-term studies have shown that Idramantone maintains its immunostimulatory and neuroprotective effects over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of Idramantone vary with different dosages in animal models. At lower doses, Idramantone exhibits immunostimulatory effects, enhancing immune responses without causing adverse effects . At higher doses, Idramantone can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve optimal immunostimulatory and neuroprotective effects without causing toxicity .
Metabolic Pathways
Idramantone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway of Idramantone involves its oxidation by cytochrome P450cam, leading to the formation of hydroxylated metabolites . These metabolites further participate in biochemical reactions, contributing to Idramantone’s overall activity . Additionally, Idramantone’s metabolism affects metabolic flux and metabolite levels, influencing its pharmacological effects .
Transport and Distribution
Idramantone is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with membrane transporters that facilitate its uptake into cells, allowing it to exert its biochemical effects . Within cells, Idramantone is distributed to various compartments, including the cytoplasm and nucleus, where it interacts with target biomolecules . Its localization and accumulation within specific tissues contribute to its pharmacological activity .
Subcellular Localization
The subcellular localization of Idramantone plays a crucial role in its activity and function. Idramantone is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and receptors involved in immune responses and neuroprotection . Targeting signals and post-translational modifications direct Idramantone to specific cellular compartments, enhancing its biochemical activity . The subcellular localization of Idramantone is essential for its immunostimulatory and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Idramantone can be synthesized through the oxidation of 5-hydroxyadamantane using common oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: : Industrial production of idramantone involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated control systems to maintain consistent quality .
Analyse Chemischer Reaktionen
Reaktionstypen: : Idramanton durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.
Substitution: Halogenierung mit Chlor oder Brom in Gegenwart eines Katalysators.
Hauptprodukte
Oxidation: Weitere Oxidation kann zur Bildung von Carbonsäuren führen.
Reduktion: Die Reduktion von this compound ergibt 5-Hydroxyadamantan.
Substitution: Halogenierte Derivate von this compound.
Wissenschaftliche Forschungsanwendungen
Chemie: : this compound wird als Vorläufer bei der Synthese verschiedener Adamantan-Derivate verwendet, die in der Materialwissenschaft und organischen Synthese wertvoll sind .
Biologie: : In der biologischen Forschung wird this compound auf seine immunstimulierenden Eigenschaften und potenziellen therapeutischen Anwendungen bei Autoimmunerkrankungen untersucht .
Medizin: : this compound hat sich bei der Behandlung von chronischer Bronchitis, Bronchialasthma, Aphthosis und Herpes als vielversprechend erwiesen . Es zeigt auch eine antiparkinsonische Wirkung, was es zu einem Kandidaten für neuroprotektive Therapien macht .
Industrie: : this compound wird bei der Entwicklung von Arzneimitteln und als Zwischenprodukt bei der Herstellung anderer bioaktiver Verbindungen verwendet .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Immunstimulation und verstärkt die Immunantwort des Körpers . Es zielt auf verschiedene molekulare Pfade ab, die an der Immunregulation beteiligt sind, darunter die Aktivierung von T-Zellen und die Modulation der Zytokinproduktion . Die antiparkinsonische Wirkung der Verbindung wird auf ihre Fähigkeit zurückgeführt, dopaminerge Neuronen vor oxidativem Stress zu schützen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: : Andere Adamantan-Derivate, wie Amantadin und Memantin, weisen strukturelle Ähnlichkeiten mit Idramanton auf .
Einzigartigkeit: : Im Gegensatz zu Amantadin und Memantin, die hauptsächlich als antivirale und neuroprotektive Mittel eingesetzt werden, machen die einzigartigen immunstimulierenden Eigenschaften von this compound es besonders wertvoll bei der Behandlung von Autoimmunerkrankungen .
Liste ähnlicher Verbindungen
- Amantadin
- Memantin
- Rimantadine
Eigenschaften
IUPAC Name |
5-hydroxyadamantan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDEVBNMSLVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046581 | |
| Record name | Idramantone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20098-14-0 | |
| Record name | 5-Hydroxy-2-adamantanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20098-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idramantone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020098140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idramantone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Idramantone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDRAMANTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4759Y5J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
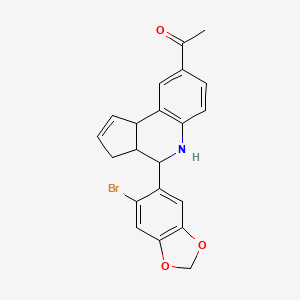

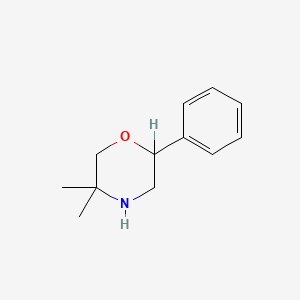
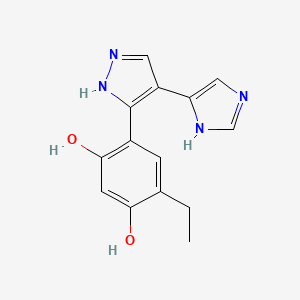
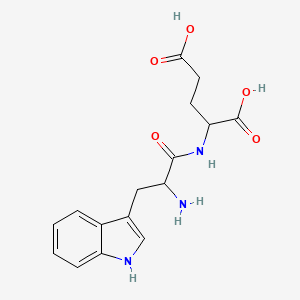
![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)

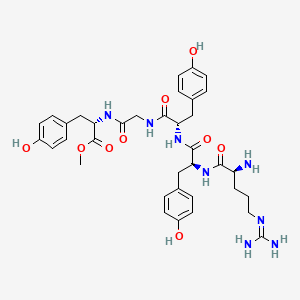
![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)

